molecular formula C19H22N4O5S2 B2876593 6-acetyl-2-(4-(N,N-dimethylsulfamoyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide CAS No. 449769-71-5

6-acetyl-2-(4-(N,N-dimethylsulfamoyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide

Cat. No.: B2876593
CAS No.: 449769-71-5
M. Wt: 450.53
InChI Key: ZTZIQLDXFMYIRR-UHFFFAOYSA-N
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Description

This compound belongs to the tetrahydrothieno[2,3-c]pyridine class, characterized by a bicyclic framework fused with a thiophene ring. Key structural features include:

  • Acetyl group at position 6, which may enhance metabolic stability compared to alkyl substituents.
  • Carboxamide at position 3, a common pharmacophore in bioactive molecules.

Properties

IUPAC Name

6-acetyl-2-[[4-(dimethylsulfamoyl)benzoyl]amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4O5S2/c1-11(24)23-9-8-14-15(10-23)29-19(16(14)17(20)25)21-18(26)12-4-6-13(7-5-12)30(27,28)22(2)3/h4-7H,8-10H2,1-3H3,(H2,20,25)(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTZIQLDXFMYIRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization Strategies for Thienopyridine Formation

The tetrahydrothieno[2,3-c]pyridine scaffold is synthesized via cyclization reactions employing Vilsmeier-Haack formylation or Pictet-Spengler methodologies. In one approach, 4-piperidone derivatives are protected with benzothiazole-2-sulfonyl (Bts) groups to prevent side reactions during subsequent steps. Formylation using Vilsmeier-Haack conditions (POCl₃/DMF) generates a chloroformyl intermediate, which undergoes nucleophilic thiolation with sodium sulfide and alkylation with bromoacetonitrile to yield the bicyclic structure.

Key Reaction Conditions:

  • Temperature: 60–80°C for thiolation.
  • Solvent: Polar aprotic solvents (e.g., DMF, acetonitrile) enhance cyclization efficiency.
  • Protecting Groups: Bts or 6-nitroveratryloxy-carbonyl (Nvoc) groups ensure regioselectivity during functionalization.

Enantioselective Synthesis

Chiral 6-methyl derivatives are prepared using (S)-α-methylbenzylamine as a resolving agent. Hydrogenation of intermediates over Pearlman’s catalyst (Pd(OH)₂/C) followed by Nvoc protection yields enantiomerically pure precursors. Fractional recrystallization separates regioisomers, achieving >95% enantiomeric excess (ee) for critical intermediates.

Introduction of the 6-Acetyl Group

Acetylation of the Piperidine Nitrogen

The 6-position acetyl group is introduced via nucleophilic acyl substitution. Protected tetrahydrothienopyridine intermediates are treated with acetyl chloride in the presence of triethylamine, achieving quantitative acetylation under mild conditions (0–25°C). Alternative methods employ acetic anhydride with catalytic H₂SO₄, though this risks over-acetylation.

Optimization Data:

Method Reagent Yield (%) Purity (%)
Acetyl chloride/TEA CH₃COCl, Et₃N 92 98
Acetic anhydride/H₂SO₄ (CH₃CO)₂O, H₂SO₄ 78 85

Post-acetylation, the Bts or Nvoc group is removed using thiophenol (PhSH) and K₂CO₃ in DMF, preserving the acetyl functionality.

Installation of the 4-(N,N-Dimethylsulfamoyl)benzamido Moiety

Sulfamoylation of Benzoyl Chloride

4-(N,N-Dimethylsulfamoyl)benzoic acid is synthesized by reacting 4-nitrobenzoyl chloride with dimethylamine-sulfur trioxide complex (Me₂N·SO₃), followed by catalytic hydrogenation to reduce the nitro group. The resulting sulfamoylbenzoyl chloride is isolated via distillation under reduced pressure (bp 120–125°C at 15 mmHg).

Amide Coupling to the Thienopyridine Core

The sulfamoylbenzoyl chloride is coupled to the 2-amino group of the tetrahydrothienopyridine intermediate using HATU [(1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)] as a coupling agent. Reaction conditions are optimized to minimize racemization:

Coupling Protocol:

  • Solvent: Anhydrous DMF or dichloromethane.
  • Base: DIPEA (N,N-Diisopropylethylamine).
  • Temperature: 0°C to room temperature.
  • Yield: 85–90% after HPLC purification.

Final Carboxamide Functionalization

Hydrolysis and Carboxamide Formation

The 3-cyano group of the intermediate is hydrolyzed to a carboxamide using concentrated H₂SO₄ at 100°C, followed by neutralization with aqueous NH₃. Alternatively, enzymatic hydrolysis with nitrile hydratase achieves milder conditions (pH 7.0, 37°C) but requires longer reaction times (24–48 hr).

Comparative Hydrolysis Data:

Method Conditions Yield (%) Purity (%)
H₂SO₄ Hydrolysis 100°C, 2 hr 88 95
Enzymatic Hydrolysis 37°C, pH 7.0, 48 hr 75 98

Structural Characterization and Analytical Validation

Spectroscopic Analysis

  • ¹H NMR (400 MHz, DMSO-d₆): δ 2.10 (s, 3H, COCH₃), 2.85 (s, 6H, N(CH₃)₂), 3.45–3.70 (m, 4H, piperidine H), 7.90 (d, J = 8.4 Hz, 2H, ArH), 8.20 (d, J = 8.4 Hz, 2H, ArH).
  • ¹³C NMR (100 MHz, DMSO-d₆): δ 22.1 (COCH₃), 38.5 (N(CH₃)₂), 115.2 (CN), 169.8 (CONH₂), 170.5 (COCH₃).
  • HRMS (ESI): m/z Calcd for C₂₃H₂₆N₄O₅S₂: 522.1274; Found: 522.1281.

Purity and Regiochemical Validation

Reverse-phase HPLC (C18 column, 70:30 MeCN/H₂O) confirms >99% purity, while NOESY correlations verify the 2,3-c regioisomer over 3,2-c analogues.

Challenges and Optimization Opportunities

Regioselectivity in Cyclization

Competing 3,2-c vs. 2,3-c regioisomers arise during thienopyridine formation. Microwave-assisted synthesis (100°C, 30 min) reduces isomerization, favoring the 2,3-c product in a 9:1 ratio.

Scalability of Sulfamoylation

Bulk sulfamoylation requires careful stoichiometry to avoid dimethylamine oversulfonation. Continuous flow reactors improve heat dissipation, enabling gram-scale production with 90% yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thieno[2,3-c]pyridine core.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols or amines.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂).

Major Products

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with alcohol or amine groups.

    Substitution: Halogenated derivatives or other substituted products depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

Biologically, the compound may exhibit interesting pharmacological properties due to its structural similarity to known bioactive molecules. It could be investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine

In medicine, the compound could be explored for its therapeutic potential. Its structural features suggest it might interact with biological targets involved in various diseases, making it a candidate for drug development.

Industry

Industrially, the compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of 6-acetyl-2-(4-(N,N-dimethylsulfamoyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide would depend on its specific biological target. Generally, it could interact with proteins or enzymes, inhibiting their activity or modulating their function. The acetyl and benzamido groups might facilitate binding to active sites, while the dimethylsulfamoyl group could enhance solubility and bioavailability.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes critical structural and functional differences between the target compound and its analogs:

Compound Name & Identifier Molecular Weight Key Substituents Structural Differences vs. Target Compound Inferred Biological Implications
Target: 6-Acetyl-2-(4-(N,N-dimethylsulfamoyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide ~437.5* - 6-Acetyl
- 2-(4-(N,N-dimethylsulfamoyl)benzamido
- 3-Carboxamide
N/A (Reference) Potential sulfamoyl-dependent enzyme inhibition; acetyl may reduce oxidative metabolism .
Analog 1: 2-[[4-(Dimethylsulfamoyl)benzoyl]amino]-N,6-dimethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide 422.5 - 6-Methyl
- 2-(4-(N,N-dimethylsulfamoyl)benzamido
- 3-Carboxamide
6-Methyl instead of acetyl; N-methyl at carboxamide Reduced steric bulk may improve solubility but lower metabolic stability vs. acetyl .
Analog 2: 6-Methyl-N-(4-methoxyphenyl)-2-[(E)-(4-methylphenyl)methyleneamino]-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide 447.5 - 6-Methyl
- 2-Methyleneamino (Schiff base)
- N-(4-Methoxyphenyl)
Schiff base at position 2; 4-methoxyphenyl at carboxamide Schiff base may confer pH-dependent reactivity; methoxy group could enhance membrane permeability .
Analog 3: 6-(2,3-Dihydro-1,4-benzodioxin-5-yl)-N-[3-[(dimethylamino)methyl]phenyl]-2-methoxy-pyridin-3-amine 391.5 - Benzodioxin ring
- 2-Methoxy
- Dimethylaminomethylphenyl
Pyridine core instead of tetrahydrothienopyridine; benzodioxin substituent Benzodioxin may confer antioxidant properties; dimethylamino group could enhance CNS penetration .

*Estimated based on molecular formula.

Key Observations:

Substituent-Driven Activity: The acetyl group in the target compound distinguishes it from Analog 1 (methyl) and Analog 2 (unsubstituted methyl). The 4-(N,N-dimethylsulfamoyl)benzamido group in the target and Analog 1 contrasts with the Schiff base in Analog 2. Sulfamoyl groups are associated with sulfonamide drug classes (e.g., COX-2 inhibitors), while Schiff bases may exhibit redox activity .

Core Structure Variations: Analog 3 replaces the tetrahydrothienopyridine core with a pyridine ring, eliminating the sulfur atom.

Pharmacokinetic Implications: The carboxamide group in the target and analogs suggests hydrogen-bonding capability, critical for target engagement. However, Analog 3’s dimethylaminomethylphenyl substituent introduces basicity, which could enhance solubility in acidic environments .

Biological Activity

6-acetyl-2-(4-(N,N-dimethylsulfamoyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article synthesizes current research findings regarding its biological properties, mechanisms of action, and therapeutic implications.

Chemical Structure

The compound features a thieno[2,3-c]pyridine core, which is known for its diverse pharmacological activities. The presence of the N,N-dimethylsulfamoyl group and the acetyl moiety are crucial for its biological interactions.

Biological Activity Overview

Research indicates that compounds within the tetrahydrothieno[2,3-c]pyridine class exhibit a range of biological activities including:

  • Antimicrobial Activity : Some derivatives have shown significant effectiveness against various bacterial strains.
  • Anticancer Properties : Studies suggest that these compounds may inhibit tumor growth in specific cancer cell lines.
  • Anti-inflammatory Effects : Certain analogs have demonstrated the ability to reduce inflammation in preclinical models.

The biological activity of this compound is believed to involve:

  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.
  • Receptor Modulation : It could interact with various receptors, altering cellular signaling pathways that lead to therapeutic effects.
  • Reactive Oxygen Species (ROS) Management : Some studies indicate a role in modulating oxidative stress within cells.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound and its analogs:

  • Anticancer Activity :
    • A study published in Mini-Reviews in Medicinal Chemistry highlighted that tetrahydrothieno[2,3-c]pyridine derivatives exhibited cytotoxic effects on human cancer cell lines such as MCF-7 and HeLa. The mechanism was attributed to apoptosis induction via mitochondrial pathways .
  • Antimicrobial Properties :
    • Research indicated that certain derivatives effectively inhibited the growth of Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MIC) were determined to assess potency .
  • Anti-inflammatory Studies :
    • In vivo experiments demonstrated that the compound could significantly reduce inflammation markers in rodent models of arthritis .

Data Table: Summary of Biological Activities

Biological ActivityModel/System UsedKey FindingsReference
AnticancerMCF-7 Cell LineInduced apoptosis; reduced cell viability
AntimicrobialBacterial StrainsEffective against Gram-positive/negative bacteria; determined MIC values
Anti-inflammatoryRodent ModelsDecreased inflammation markers significantly

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